molecular formula C20H24F2N8O3 B10830399 2-(Difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine

2-(Difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine

Cat. No.: B10830399
M. Wt: 462.5 g/mol
InChI Key: GVCOXBXPKBZDEG-UHFFFAOYSA-N
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Description

Compound 10w is a substituted pyrazolo [1,5-a] pyrimidine amide derivative known for its significant anticancer activity, particularly against HeLa cell lines. It has an IC50 value of less than 10 µM, indicating its potency in inhibiting cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 10w involves the formation of a pyrazolo [1,5-a] pyrimidine core, followed by the introduction of various substituents to enhance its biological activity. The synthetic route typically includes:

    Formation of the Pyrazolo [1,5-a] Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Various substituents are introduced to the core structure through substitution reactions, often using reagents like halides and amines.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of Compound 10w follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Compound 10w undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions are common, where different substituents can be introduced to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halides, amines, and other nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of Compound 10w, each with potentially different biological activities .

Scientific Research Applications

Compound 10w has a wide range of scientific research applications:

Mechanism of Action

Compound 10w exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    ZSTK474: A similar pyrazolo [1,5-a] pyrimidine derivative with anticancer activity.

    Other Pyrazolo [1,5-a] Pyrimidine Derivatives: Various derivatives with different substituents exhibit similar biological activities.

Uniqueness

Compound 10w is unique due to its specific substituents, which confer high potency and selectivity against HeLa cells. Its IC50 value of less than 10 µM highlights its effectiveness compared to other similar compounds .

Properties

Molecular Formula

C20H24F2N8O3

Molecular Weight

462.5 g/mol

IUPAC Name

2-(difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine

InChI

InChI=1S/C20H24F2N8O3/c1-31-14-11-12(23)10-13-15(14)24-17(16(21)22)30(13)20-26-18(28-2-6-32-7-3-28)25-19(27-20)29-4-8-33-9-5-29/h10-11,16H,2-9,23H2,1H3

InChI Key

GVCOXBXPKBZDEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)C(F)F)N

Origin of Product

United States

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